molecular formula C11H11NO2S2 B124225 Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate CAS No. 56421-62-6

Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate

Cat. No.: B124225
CAS No.: 56421-62-6
M. Wt: 253.3 g/mol
InChI Key: NRTAQEAHFFIBFX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-thienyl group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTAQEAHFFIBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372515
Record name Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56421-62-6
Record name Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a foundational method for constructing thiazole rings. For Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate, this involves cyclocondensation of α-haloketones with thioamides. A representative protocol involves:

Reagents :

  • Thiophene-2-thiocarboxamide (1.0 equiv)

  • Ethyl 4-chloroacetoacetate (1.2 equiv)

  • Ethanol (reflux, 6 hours)

Procedure :

  • Thiophene-2-thiocarboxamide is treated with Lawesson’s reagent (0.6 equiv) in tetrahydrofuran (THF) under reflux to generate the reactive thioamide intermediate.

  • The intermediate is combined with ethyl 4-chloroacetoacetate in ethanol and refluxed, leading to cyclization via nucleophilic displacement of chloride.

  • Precipitation at 0°C yields the product as white crystals (79% yield).

Key Parameters :

  • Temperature : Reflux (78°C for ethanol) ensures sufficient energy for cyclization.

  • Solvent : Ethanol balances solubility and reactivity, minimizing side reactions.

  • Purification : Column chromatography (dichloromethane/methanol) achieves >90% purity.

Limitations :

  • Lawesson’s reagent introduces sulfur residues requiring careful washing.

  • Scalability is hindered by prolonged reflux times.

Base-Promoted Regioselective Synthesis

Dithioate-Isocyanide Cyclization

A modern approach employs alkyl 2-(methylthio)-2-thioxoacetates (dithioates) and active methylene isocyanides under basic conditions:

Reagents :

  • Ethyl 2-(methylthio)-2-thioxoacetate (1.0 equiv)

  • Tosylmethyl isocyanide (1.1 equiv)

  • Potassium carbonate (1.5 equiv) in THF (room temperature, 2 hours)

Mechanism :

  • Base-mediated deprotonation of the dithioate generates a thiolate nucleophile.

  • Nucleophilic attack on the isocyanide carbon initiates cyclization, forming the thiazole core.

  • Tosyl and ethyl carboxylate groups are introduced regioselectively at positions 2 and 4, respectively.

Advantages :

  • Mild Conditions : Room temperature reactions reduce energy consumption.

  • Regioselectivity : >95% selectivity for 2-tosyl/4-ethylcarbonyl substitution.

  • Yield : 82–89% across diverse substrates.

Characterization :

  • Single-crystal X-ray diffraction confirms regiochemistry.

  • 1H^1H NMR: δ 1.35 (t, 3H, CH2_2CH3_3), δ 2.55 (s, 3H, thiazole-CH3_3), δ 7.25–7.45 (m, 3H, thienyl-H).

Comparative Analysis of Synthetic Methods

Parameter Hantzsch Method Dithioate-Isocyanide
Reaction Time 6 hours2 hours
Temperature 78°C (reflux)25°C (room temp)
Yield 79%82–89%
Regioselectivity Not reported>95%
Catalyst NoneK2_2CO3_3
Purification Column chromatographyCrystallization

Key Observations :

  • The dithioate-isocyanide method offers superior regiocontrol and shorter reaction times, making it preferable for research-scale synthesis.

  • Classical Hantzsch synthesis remains viable for bulk production due to lower reagent costs.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors addresses scalability challenges:

  • Residence Time : 30 minutes at 100°C (vs. 6 hours batch).

  • Throughput : 5 kg/day using microchannel reactors.

  • Purity : >98% by inline HPLC monitoring.

Economic Factors :

  • Raw Material Cost : $24.00/g for small batches vs. $8.50/g at 10 kg scale.

  • Waste Reduction : Solvent recovery systems cut ethanol usage by 60%.

Emerging Methodologies

Photocatalytic Thiazole Formation

Preliminary studies show visible-light-mediated cyclization using Ru(bpy)_3$$$$^{2+} as a photocatalyst:

  • Conditions : 450 nm LED, acetonitrile, 12 hours.

  • Yield : 68% (optimization ongoing).

  • Advantage : Avoids toxic reagents like Lawesson’s reagent.

Troubleshooting Common Synthesis Issues

Issue Root Cause Solution
Low Yield (<50%)Incomplete cyclizationIncrease reflux time to 8h
Impurity at δ 2.1 (NMR)Unreacted α-haloketoneAdd 10% excess thioamide
Poor CrystallizationHigh solubility in EtOHSwitch to hexane/EtOAc (3:1)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate has shown potential in medicinal chemistry, particularly for its biological activities:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against various microbial strains. For instance, compounds similar to this thiazole derivative were synthesized and tested for their inhibitory activity against Candida species, demonstrating promising results in vitro .
  • Anticancer Properties : The compound's structure allows it to interact with biological targets involved in cancer pathways. Studies have indicated that thiazoles can inhibit specific enzymes linked to cancer progression, suggesting a potential role in cancer therapeutics .

Organic Synthesis Applications

In organic synthesis, ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate serves as a valuable building block:

  • Synthesis of Complex Molecules : This compound is utilized as a precursor for synthesizing more complex organic molecules. Its reactivity can be exploited in various synthetic routes, including nucleophilic substitutions and cyclization reactions .

Material Science Applications

The compound also finds applications in material science:

  • Development of Functional Materials : Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate can be incorporated into polymers and other materials to impart specific functionalities. Its ability to form stable complexes with metals can enhance the properties of materials used in electronics and catalysis .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on a series of thiazole derivatives, including ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate, demonstrated significant antimicrobial activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 7.81 µg/mL, indicating strong potential for therapeutic applications .

Case Study 2: Synthesis and Characterization

In a synthetic route involving the compound, researchers successfully synthesized various acylhydrazones derived from ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate. These derivatives were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the structural integrity and potential biological activity of the synthesized compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings allow the compound to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, resulting in various biological effects.

Comparison with Similar Compounds

Key Compounds Analyzed:

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate () Substituents: 4-amino, 2-thioxo, 3-allyl groups. These features contrast with the fully aromatic thiazole and 2-thienyl group in the target compound.

Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate () Substituents: 2-benzimidazolylphenyl group.

Ethyl 4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxylate ()

  • Substituents : 2-pyridinyl group.
  • Impact : The pyridine nitrogen increases polarity and basicity compared to the sulfur-containing thienyl group, altering solubility and electronic properties.

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate ()

  • Substituents : 4-hydroxy group.
  • Impact : The hydroxyl group improves aqueous solubility but may reduce metabolic stability compared to the methyl group in the target compound.

Physicochemical Properties

Compound Molecular Weight LogP* Solubility Key Features
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate 253.34 g/mol ~2.5 Low (organic solvents) High aromaticity, moderate lipophilicity
Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate 239.29 g/mol ~1.8 Moderate (polar solvents) Hydroxyl enhances polarity
Ethyl 2-(2-pyridinyl)-4-methyl-thiazole-5-carboxylate 248.31 g/mol ~1.2 High (aqueous) Pyridine nitrogen increases hydrophilicity
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate 379.45 g/mol ~3.0 Low Bulky substituent reduces solubility

Biological Activity

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Synthesis

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate features a thiazole ring fused with a thienyl moiety, which contributes to its biological properties. The synthesis typically involves the condensation of thioacetamide with appropriate halides or carboxylic acid derivatives, followed by cyclization reactions.

1. Antimicrobial Activity

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate exhibits notable antimicrobial properties against various pathogens. Studies have shown that compounds containing thiazole and thiophene rings often demonstrate significant antibacterial and antifungal activities.

  • Mechanism of Action : The compound may inhibit microbial enzymes or interfere with cell wall synthesis, leading to its antimicrobial effects. Research indicates that it can act against resistant strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Candida albicans8 µg/mL

2. Anticancer Activity

The anticancer potential of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate has been investigated against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

  • Cytotoxicity Studies : In vitro studies using human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines revealed that this compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
Cell Line IC50 (µM)
HCT-1165.0
HepG26.5
  • Structure-Activity Relationship (SAR) : Analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxic activity. For example, methyl substitutions at certain positions have been linked to increased potency .

3. Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidant assays have shown that Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate can scavenge free radicals effectively.

Case Studies

Several studies illustrate the biological efficacy of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the compound's effectiveness against Candida species and found it to be comparable to standard antifungal agents .
  • Cytotoxicity Evaluation : Another research effort assessed the anticancer activity against multiple cell lines, revealing that this compound could inhibit tumor growth significantly more than some reference drugs .
  • Molecular Docking Studies : Advanced molecular docking studies have been conducted to predict the binding affinity of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate with target proteins involved in cancer proliferation pathways. These studies support its potential as a lead compound for further drug development .

Q & A

Q. Methodology :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) reveals diagnostic signals: δ 1.35 (t, 3H, CH2_2CH3_3), δ 2.55 (s, 3H, thiazole-CH3_3), δ 7.25–7.45 (m, 3H, thienyl-H). 13^{13}C NMR confirms carbonyl (δ 165.5 ppm) and ester (δ 61.2 ppm) groups .
  • IR : Peaks at 1725 cm1^{-1} (ester C=O) and 1550 cm1^{-1} (thiazole C=N) validate functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 294.03) matches theoretical molecular weight (293.36 g/mol) .

How can researchers address contradictions in reported biological activities of this compound?

Methodology : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., fixed cell lines, incubation times).
  • HPLC-Purity Validation : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Dose-Response Analysis : Compare EC50_{50} values across studies; discrepancies may indicate off-target effects at higher concentrations .

What computational approaches elucidate structure-activity relationships (SAR) for this compound?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or kinase enzymes). For example, the thienyl group may form π-π stacking with phenylalanine residues in active sites .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. The electron-withdrawing nitro group at the 4-position enhances inhibitory potency in related thiazoles .

How can polymorphic forms of this compound impact its physicochemical properties?

Methodology : Polymorph screening involves solvent-mediated crystallization (e.g., ethanol vs. acetone). Differential Scanning Calorimetry (DSC) identifies melting point variations (e.g., Form I: 87–89°C vs. Form II: 95–97°C) . Powder XRD distinguishes lattice parameters, while solubility assays (e.g., shake-flask method) reveal bioavailability differences. Stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and degradation pathways .

What strategies resolve spectral overlaps in complex reaction mixtures containing this compound?

Q. Methodology :

  • 2D NMR : HSQC and HMBC experiments assign 13^{13}C-1^1H correlations, resolving overlapping thienyl and thiazole signals .
  • LC-MS/MS : MRM transitions (e.g., m/z 294→238) selectively quantify the compound in mixtures .

How do steric and electronic effects of substituents influence reactivity in derivative synthesis?

Q. Methodology :

  • Steric Effects : Bulky groups (e.g., 4-trifluoromethylphenyl) hinder nucleophilic attack at the thiazole C-2 position, reducing reaction rates .
  • Electronic Effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance electrophilicity at the ester carbonyl, facilitating hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate
Reactant of Route 2
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Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate

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